Cas no 2757922-77-1 (2-amino-3-hydroxy-2-methylpropanoic acid hydrate)

2-amino-3-hydroxy-2-methylpropanoic acid hydrate 化学的及び物理的性質
名前と識別子
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- H-2-Me-DL-Ser-OH
- 2-amino-3-hydroxy-2-methylpropanoic acid hydrate
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- MDL: MFCD03791288
- インチ: 1S/C4H9NO3.H2O/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H2
- InChIKey: QLYQPYLOKLLLAD-UHFFFAOYSA-N
- ほほえんだ: OCC(C(=O)O)(C)N.O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 104
- トポロジー分子極性表面積: 84.6
2-amino-3-hydroxy-2-methylpropanoic acid hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247135-0.25g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 0.25g |
$296.0 | 2024-06-19 | |
Enamine | EN300-247135-2.5g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 2.5g |
$537.0 | 2024-06-19 | |
Enamine | EN300-247135-5g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 5g |
$660.0 | 2023-09-15 | ||
Enamine | EN300-247135-1g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 1g |
$228.0 | 2023-09-15 | ||
Enamine | EN300-247135-0.1g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 0.1g |
$282.0 | 2024-06-19 | |
Enamine | EN300-247135-0.5g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 0.5g |
$309.0 | 2024-06-19 | |
Enamine | EN300-247135-10.0g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 10.0g |
$1319.0 | 2024-06-19 | |
Enamine | EN300-247135-5.0g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 5.0g |
$896.0 | 2024-06-19 | |
Enamine | EN300-247135-1.0g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 1.0g |
$321.0 | 2024-06-19 | |
Enamine | EN300-247135-0.05g |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate |
2757922-77-1 | 95% | 0.05g |
$270.0 | 2024-06-19 |
2-amino-3-hydroxy-2-methylpropanoic acid hydrate 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
2-amino-3-hydroxy-2-methylpropanoic acid hydrateに関する追加情報
Compound CAS No. 2757922-77-1: 2-Amino-3-Hydroxy-2-Methylpropanoic Acid Hdrate
The compound with CAS No. 2757922-77-1, commonly referred to as 2-amino-3-hydroxy-2-methylpropanoic acid hydrate, is a significant molecule in the field of organic chemistry and biochemistry. This compound is notable for its unique structure and diverse applications in various industries, including pharmaceuticals, nutraceuticals, and food additives. Recent advancements in research have further highlighted its potential in areas such as metabolomics, nutraceutical development, and biomedical applications.
Structural Insights: The molecule consists of a propanoic acid backbone with a hydroxyl group at the third carbon and an amino group at the second carbon, along with a methyl substituent at the same position as the amino group. This arrangement gives it a compact structure, which is crucial for its biological activity. The presence of both amino and hydroxyl groups makes it a diamino alcohol derivative, which is rare and valuable in chemical synthesis.
Synthesis and Purification: The synthesis of 2-amino-3-hydroxy-2-methylpropanoic acid hydrate involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent studies have focused on optimizing these processes to improve yield and purity. For instance, researchers have explored the use of enzymatic catalysis to achieve higher stereoselectivity, which is essential for its application in chiral drug development.
Biological Activity: This compound has shown promising biological activity in various assays. It has been reported to exhibit antioxidant properties, making it a potential candidate for use in functional foods and cosmetics. Additionally, studies have indicated its role in modulating cellular signaling pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications in Pharmaceuticals: The compound has garnered significant attention in the pharmaceutical industry due to its potential as a lead molecule for drug development. Its ability to act as a neuroprotective agent has been validated in preclinical models, suggesting its utility in treating conditions associated with oxidative stress and inflammation.
Nutraceutical Potential: Beyond pharmaceuticals, 2-amino-3-hydroxy-2-methylpropanoic acid hydrate has found applications in the nutraceutical sector. It is being explored as a functional ingredient in dietary supplements aimed at improving cognitive function and overall health. Recent research has also highlighted its role in enhancing gut health by acting as a prebiotic.
Safety and Toxicology: Ensuring the safety of this compound is paramount for its widespread use. Toxicological studies have demonstrated that it has low toxicity at recommended doses, making it suitable for inclusion in food and pharmaceutical products. However, further long-term studies are needed to fully understand its safety profile.
Market Trends: The demand for 2-amino-3-hydroxy-2-methylpropanoic acid hydrate has been steadily increasing due to its versatility across multiple industries. Market analysis indicates that the nutraceutical segment is driving growth, with consumers increasingly seeking natural and bioactive ingredients.
In conclusion, CAS No. 2757922-77-1 represents a multifaceted compound with significant potential across various fields. Its unique chemical structure, coupled with recent research advancements, positions it as a key player in modern chemistry and biology.
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